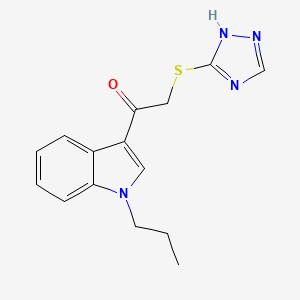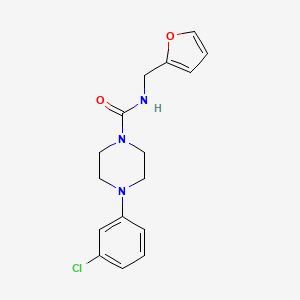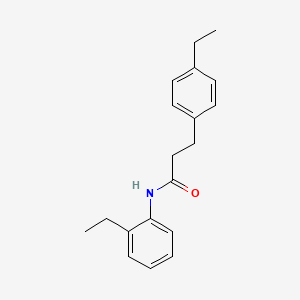![molecular formula C16H19NO4 B4441550 N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide](/img/structure/B4441550.png)
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide
Overview
Description
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a propan-2-yl group substituted with a 3,4-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenylpropan-2-amine with furan-2-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDC∙HCl and HOBt to facilitate the formation of the amide bond . The reaction conditions generally include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic or furan rings.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide
- N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide
- N-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidine
Uniqueness
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide is unique due to the presence of both the furan ring and the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structural features allow for diverse chemical modifications and potential therapeutic uses .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11(17-16(18)14-5-4-8-21-14)9-12-6-7-13(19-2)15(10-12)20-3/h4-8,10-11H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQQOZYBCIDIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE](/img/structure/B4441473.png)
![3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441475.png)

![1-(4-METHOXYPHENYL)-3-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}UREA](/img/structure/B4441490.png)


![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441505.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441526.png)
![4-[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4441529.png)
![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441537.png)
![8-(morpholin-4-ylsulfonyl)-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B4441541.png)
![4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441565.png)
![N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441570.png)
